Jesterone

Description

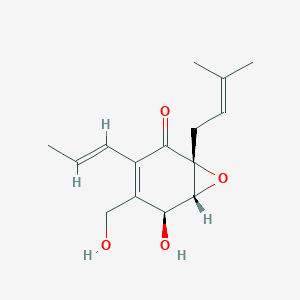

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(1R,5S,6R)-5-hydroxy-4-(hydroxymethyl)-1-(3-methylbut-2-enyl)-3-[(E)-prop-1-enyl]-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C15H20O4/c1-4-5-10-11(8-16)12(17)14-15(19-14,13(10)18)7-6-9(2)3/h4-6,12,14,16-17H,7-8H2,1-3H3/b5-4+/t12-,14+,15-/m0/s1 |

InChI Key |

IIGGBGHNVOFBQW-ZQUADUEKSA-N |

Isomeric SMILES |

C/C=C/C1=C([C@@H]([C@@H]2[C@](C1=O)(O2)CC=C(C)C)O)CO |

Canonical SMILES |

CC=CC1=C(C(C2C(C1=O)(O2)CC=C(C)C)O)CO |

Synonyms |

jesterone |

Origin of Product |

United States |

Biosynthesis of Jesterone

Putative Biosynthetic Pathways within Producing Organisms

Jesterone is produced by the endophytic fungal species Pestalotiopsis jesteri, which was initially isolated from the Sepik River area of Papua New Guinea. acs.orgresearchgate.netijcmas.com This fungus is known for producing jesterone and hydroxy-jesterone, both of which exhibit antifungal activity, particularly against plant pathogenic oomycetes such as Pythium ultimum, Aphanomyces sp., Phytophthora citrophthora, and Phytophthora cinnamomi. acs.orgresearchgate.netoup.comd-nb.info

While specific detailed pathways for jesterone biosynthesis are not extensively documented in the search results, the compound is generally understood to be a polyketide-derived natural product. d-nb.inforesearchgate.netresearchgate.net Polyketides are a diverse group of secondary metabolites synthesized by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid units, such as acetate (B1210297) and propionate. researchgate.netmdpi.com The structural complexity of jesterone, a cyclohexenone epoxide, suggests its formation likely involves cyclization and subsequent modifications of a polyketide chain. Other related natural products, like chloropupukeanolides and chloropestolides, are also described as polyketide intermediates in their respective biosynthetic pathways. mdpi.com

The formation of jesterone involves various enzymatic transformations characteristic of natural product biosynthesis. nih.gov These steps would likely include:

Polyketide Synthase (PKS) Activity: An iterative Type I PKS would assemble the foundational carbon backbone from acyl-CoA precursors. researchgate.netmdpi.comacs.org

Cyclization: The linear polyketide chain would undergo enzymatic cyclization to form the cyclohexenone ring structure.

Oxidation and Epoxidation: The presence of an epoxide moiety in jesterone indicates enzymatic epoxidation steps, potentially catalyzed by monooxygenases or similar enzymes. researchgate.netresearchgate.net Other oxidative transformations would also be involved in introducing hydroxyl groups and unsaturations. thieme-connect.com

Further Modifications: Additional enzymatic steps, such as reductions, methylations, or other functional group transformations, would contribute to the final highly functionalized structure of jesterone. chemrxiv.org

While the exact enzymes involved in each step of jesterone's biosynthesis are not explicitly detailed, the general principles of fungal polyketide biosynthesis suggest a series of highly specific and stereoselective enzymatic reactions. nih.govmdpi.com

While direct precursor incorporation studies for jesterone are not explicitly detailed in the provided search results, the understanding of polyketide biosynthesis in fungi suggests that precursors like acetate units would be incorporated. researchgate.net Theoretical or in vitro studies for similar polyketide natural products often involve feeding isotopically labeled precursors (e.g., ¹³C-labeled acetate) to fungal cultures to trace the incorporation pattern into the final molecule, thereby elucidating the assembly logic of the polyketide synthase and subsequent tailoring enzymes. acs.org Such studies would be crucial in fully mapping the biosynthetic route of jesterone.

Enzymatic Transformations and Key Catalytic Steps

Genetic Basis of Jesterone Biosynthesis (If applicable, theoretical or inferred)

The biosynthesis of complex natural products like jesterone is typically governed by gene clusters encoding the necessary enzymes, including polyketide synthases (PKSs), modifying enzymes, and transport proteins. nih.govmdpi.comsci-hub.se While the specific gene cluster for jesterone biosynthesis in Pestalotiopsis jesteri is not detailed in the search results, it is inferred that such a cluster exists. Genomic analysis of fungi has revealed that genes for secondary metabolite biosynthesis are often clustered, facilitating their coordinated expression. mdpi.commit.edu Identifying and characterizing the PKS gene and associated tailoring enzyme genes within Pestalotiopsis jesteri would provide the genetic blueprint for jesterone production. Genetic modification of these genes could potentially lead to enhanced production or the generation of novel jesterone analogs. mdpi.com

Environmental Factors Influencing Biosynthetic Production in Fungal Cultures

The production of secondary metabolites by fungi, including jesterone, is significantly influenced by various environmental factors in culture. mdpi.comcapes.gov.brresearchgate.net These factors can impact mycelial growth, sporulation, and the metabolic pathways leading to natural product synthesis. Key environmental parameters include:

Temperature: Fungi generally have optimal temperature ranges for growth and metabolite production. Most mesophilic fungi grow between 10-40°C, with optimums often around 25-35°C. researchgate.netuomustansiriyah.edu.iq

pH: The pH of the culture medium can significantly affect fungal growth and the activity of biosynthetic enzymes. Many fungi grow well within a pH range of 4.0-8.5, with optima typically between 5.0-7.0. uomustansiriyah.edu.iqnih.gov

Carbon and Nitrogen Sources: The type and availability of carbon and nitrogen sources in the culture medium are critical for fungal metabolism and secondary metabolite production. Different carbon sources (e.g., glucose, sucrose) and nitrogen sources (e.g., potassium nitrate, peptone) can influence yield. mdpi.comnih.gov

Aeration/Oxygen Availability: Oxygen supply is crucial for aerobic respiration and many oxidative enzymatic steps involved in biosynthesis. uomustansiriyah.edu.iq

Light: While light may have less effect on vegetative growth, it can influence pigmentation and, in some cases, stimulate the production of certain secondary metabolites. uomustansiriyah.edu.iqnih.gov

Understanding and optimizing these environmental conditions are essential for maximizing the biosynthetic yield of jesterone in Pestalotiopsis jesteri cultures.

Chemical Synthesis of Jesterone and Analogues

Total Synthesis Approaches

Total synthesis efforts for Jesterone have explored both racemic and enantioselective pathways, each contributing valuable insights into the construction of this complex natural product.

Retrosynthetic analysis, a problem-solving technique in organic synthesis, involves working backward from the target molecule to identify simpler precursor structures and the reactions needed to synthesize them. For Jesterone, a key strategy in its total synthesis has involved the use of a Diels-Alder adduct as a starting material nih.govpnas.org. This implies a crucial retrosynthetic disconnection that unravels the cyclohexenone core of Jesterone through a retro-Diels-Alder reaction.

The development of enantioselective methodologies is crucial for synthesizing chiral natural products like Jesterone in their biologically active form. Enantioselective syntheses of (-)-Jesterone have been successfully reported nih.govresearchgate.net. A pivotal step in these syntheses involves the diastereoselective epoxidation of a chiral quinone monoketal derivative nih.govresearchgate.net. This indicates that chirality is introduced at an early stage and then propagated through subsequent transformations.

The principle behind enantioselective synthesis often involves the use of chiral catalysts or reagents that create an unsymmetrical environment, thereby favoring the formation of one enantiomer over the other researchgate.net. While specific chiral catalysts used for the enantioselective epoxidation in Jesterone's synthesis are not explicitly detailed in the provided search results beyond the mention of a "chiral quinone monoketal derivative" nih.govresearchgate.net, the concept aligns with established enantioselective strategies where the inherent chirality of a substrate or an auxiliary directs the stereochemical outcome.

Achieving precise stereocontrol is paramount in the synthesis of Jesterone due to its multiple chiral centers. Two critical steps where stereocontrol is essential are the epoxidation of the quinone moiety and the subsequent reduction of the quinone epoxide intermediate.

The synthesis of Jesterone involves a diastereoselective epoxidation of a chiral quinone monoketal derivative nih.govresearchgate.net. Epoxidation reactions are generally diastereospecific, meaning the stereochemistry of the alkene dictates the relative stereochemistry of the epoxide formed wikipedia.org. In the context of Jesterone, the pre-existing chirality of the quinone monoketal intermediate guides the facial selectivity of the epoxidation, ensuring the correct diastereomer is formed.

Following epoxidation, a regio- and stereoselective reduction of the quinone epoxide intermediate is performed nih.govresearchgate.net. For instance, DIBAL-H (diisobutylaluminum hydride) reduction of a specific intermediate was reported to furnish exclusively Jesterone, demonstrating high regio- and stereoselectivity pnas.org. This type of reduction is often directed by adjacent hydroxyl or epoxy groups, which can chelate with the reducing agent, thereby controlling the approach of the hydride and the resulting stereochemistry pnas.org.

Development of Enantioselective Methodologies

Synthesis of Jesterone Analogues and Derivatives

The exploration of Jesterone analogues and derivatives is important for understanding structure-activity relationships and potentially discovering compounds with improved biological profiles.

Homojesterones, specifically trans- and cis-Homojesterone, have been identified as vinylogous analogues of Jesterone researchgate.netacs.org. These compounds were isolated from the fungus Helminthosporium velutinum TS28 acs.org. While their isolation and characterization as natural products have been reported, detailed chemical synthetic routes for Homojesterones are not extensively described in the provided search results. The term "vinylogous" refers to the transmission of electronic effects through a conjugated system, implying an extended conjugation compared to Jesterone.

Dimeric quinone epoxide derivatives, such as the Jesterone Dimer (JD), represent an important class of analogues, often exhibiting enhanced biological activities compared to their monomeric counterparts nih.gov. The synthesis of Jesterone Dimer has been achieved through an intermolecular Diels-Alder reaction nih.govnih.gov. This dimerization strategy is also observed in the synthesis of other epoxyquinoid dimers, such as torreyanic acid and epoxyquinol A, which can involve cascade oxidation/electrocyclization/Diels-Alder dimerization sequences nih.gov. Jesterone Dimer is a synthetic derivative of the natural fungal metabolite Jesterone nih.gov.

Hydroxy Epimers of Jesterone

Hydroxy-Jesterone (PubChem CID: 636983) is a notable hydroxy epimer of Jesterone (PubChem CID: 10515747), also isolated from Pestalotiopsis jesteri mdpi.comsemanticscholar.org. The enantioselective syntheses of both (-)-Jesterone and its hydroxy epimer have been successfully reported nih.govacs.org. These synthetic strategies commonly involve a diastereoselective epoxidation of a chiral quinone monoketal derivative as a crucial early step nih.govacs.org. This is followed by a regio- and stereoselective reduction of the resulting quinone epoxide intermediate to establish the desired hydroxyl configuration nih.govacs.org.

For the formation of the anti-epoxy alcohol moiety, which is critical for the stereochemistry of Jesterone and its hydroxy epimers, various stereoselective reduction methods have been investigated. These include the use of reagents such as Zn(BH₄)₂, NaBH₄/CeCl₃, and NaBH₄/CaCl₂ acs.org. Additionally, chelation-controlled reduction protocols, such as those employing Dibal-H for quinone monoepoxides, have precedents in achieving the anti-epoxy quinol configuration acs.org. The precise control over these reduction steps is paramount to selectively synthesize specific hydroxy epimers.

Chemoenzymatic Synthetic Strategies (Theoretical or reported)

Chemoenzymatic synthesis, which combines chemical reactions with enzymatic transformations, offers a powerful approach for constructing complex natural products, particularly those with multiple stereocenters, by leveraging the high chemo-, regio-, and stereoselectivity of enzymes nih.gov. While this field has seen significant advancements in the synthesis of various natural products and pharmaceutical intermediates nih.govmdpi.comfrontiersin.org, a direct, detailed reported chemoenzymatic synthetic strategy specifically for Jesterone itself is not explicitly detailed in the provided literature.

Structure Activity Relationship Sar Studies of Jesterone

Elucidation of Key Structural Motifs for Biological Activity

Jesterone (PubChem CID 10515747) is characterized as a novel, highly functionalized cyclohexenone epoxide. researchgate.netresearchgate.netnih.gov Its core epoxyquinoid structure is central to its biological activity. Research into Jesterone's SAR has revealed that specific structural features are essential for its potent effects. For instance, the synthesis of various analogues has been undertaken to explore which parts of the molecule are indispensable for activity. researchgate.net

A notable finding in Jesterone's SAR is the significant enhancement of biological activity upon dimerization. A synthetic "jesterone dimer" has been reported to exhibit up to 100 times greater activity against certain cancer cell lines when compared to the monomeric form of Jesterone. researchgate.net This suggests that the ability to form a dimeric structure, or the specific arrangement within the dimer, constitutes a crucial structural motif for amplified biological effects in certain contexts. This phenomenon is also observed in other related natural products, such as torreyanic acid, which is also a quinone epoxide dimer. acs.org

Furthermore, the epoxyquinoid moiety itself appears to be a key pharmacophore. Epoxyquinoid derivatives, including the jesterone dimer, are believed to exert their effects by inhibiting the IκB kinase (IKKβ) pathway. This inhibition is thought to occur through the covalent cross-linking of IKKβ monomers, specifically via Cysteine-179 (Cys179), which disrupts the essential interaction between IKKβ and NEMO. babraham.ac.ukrsc.org This mechanism highlights the electrophilic nature of the epoxyquinone system as a critical structural feature for its inhibitory activity against IKKβ.

Impact of Stereochemistry on Biological Effects

The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of many natural products, including Jesterone. Enantioselective syntheses of (-)-jesterone and its hydroxy epimer (hydroxy-jesterone, PubChem CID 636983) have been successfully achieved. researchgate.netacs.orgnih.govnih.gov The precision required in these syntheses, involving diastereoselective epoxidation and regio- and stereoselective reduction steps, underscores the importance of specific stereochemical configurations for biological function. acs.orgnih.gov

The fact that a "hydroxy epimer" is specifically mentioned and studied alongside Jesterone indicates that even subtle changes in the spatial orientation of functional groups, such as a hydroxyl group, can significantly impact the compound's biological profile. acs.orgnih.gov In general, stereoselectivity is crucial in biologically active molecules, influencing their efficacy, toxicity, and specific interactions with biological targets. numberanalytics.com Therefore, the defined absolute stereochemistry of Jesterone is presumed to be essential for its observed potent antifungal and anticancer activities.

Comparative SAR Analysis with Jesterone Analogues and Related Epoxyquinoids

Comparative SAR analysis provides valuable insights by evaluating the biological activities of Jesterone alongside its synthetic analogues and other structurally related epoxyquinoids. As mentioned, the "jesterone dimer" exhibits substantially enhanced activity against cancer cell lines compared to the monomer. researchgate.net This highlights dimerization as a strategy to modulate and potentially amplify Jesterone's biological effects.

Studies have compared Jesterone's activity with its hydroxy epimer and other dimeric quinone epoxide derivatives. acs.orgnih.gov The shared mechanism of IKKβ inhibition, involving covalent modification of Cys179, is observed across various epoxyquinoid derivatives, including Jesterone dimer and manumycin A (PubChem CID 6321941). babraham.ac.ukrsc.org This suggests a common mode of action within this class of compounds, where the epoxyquinone scaffold acts as a Michael acceptor.

Computational Chemistry Approaches in SAR

Computational chemistry plays an increasingly integral role in modern drug discovery and SAR studies, providing powerful tools to analyze and predict the relationship between molecular structure and biological activity. steeronresearch.comjstar-research.comchimia.ch While specific detailed computational studies on Jesterone itself were not extensively detailed in the provided snippets, the general application of these methods to natural products and epoxyquinoids is well-established.

Computational approaches, such as molecular docking, are utilized to model how molecules interact with their biological targets, thereby elucidating mechanisms of action and predicting binding affinities. steeronresearch.com This can guide the rational design of new analogues by leveraging insights derived from SAR data. steeronresearch.com Quantitative Structure-Activity Relationship (QSAR) models, which can be 2D or 3D, are also employed to predict biological activities based on molecular descriptors, assisting in the identification of promising molecular scaffolds. chimia.ch

For epoxyquinoids, computational modeling, including in silico docking, has been suggested to understand their cysteine-trapping mechanisms, as seen with other natural products that target IKKβ. rsc.org These computational methods can help in understanding the precise interactions of Jesterone and its analogues with target proteins, thereby refining the understanding of its SAR and guiding future modifications for optimized activity. dntb.gov.uanih.gov

Molecular and Cellular Mechanisms of Action of Jesterone

Biochemical Pathway Modulation

Jesterone and its derivatives exert their biological effects through specific interactions with molecular targets, leading to the modulation of crucial biochemical pathways.

Interaction with Molecular Targets (e.g., Enzyme Inhibition, Receptor Binding)

A key molecular target identified for a synthetic derivative of jesterone, known as jesterone dimer, is the Inhibitor of κB kinase (IKK). nih.govbu.edu Jesterone dimer functions by inhibiting IKK, an enzyme critical in various cellular signaling pathways. nih.govbu.edu Enzyme inhibition can occur through various mechanisms, including binding to the active site or allosteric sites of the enzyme, thereby reducing its activity. nih.govdducollegedu.ac.in This interaction with IKK represents a direct mechanism of action, leading to downstream effects on signal transduction.

Influence on Signal Transduction Cascades (e.g., NF-κB Pathway Inhibition)

The inhibition of IKK by jesterone dimer directly impacts the Nuclear Factor-κB (NF-κB) signal transduction pathway. nih.govbu.edu The NF-κB pathway is a ubiquitous and critical signaling cascade involved in regulating numerous cellular processes, including inflammation, immune responses, cell proliferation, and survival. nih.govdovepress.comnih.gov In its canonical activation, the IKK complex phosphorylates inhibitory IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, which then allows NF-κB dimers (e.g., p50-p65) to translocate into the nucleus and activate gene transcription. nih.govdovepress.comnih.gov By inhibiting IKK, jesterone dimer effectively blocks this phosphorylation and degradation of IκB, thereby preventing the activation and nuclear translocation of NF-κB. nih.govbu.edu This inhibitory action on the NF-κB pathway highlights jesterone's potential to modulate inflammatory and proliferative responses.

Cellular Processes Affected by Jesterone

Beyond specific molecular interactions, jesterone influences broader cellular processes, notably impacting microbial integrity and metabolism.

Impact on Fungal Cell Wall/Membrane Integrity (e.g., Antifungal activity)

Jesterone is recognized as a potent antifungal compound. acs.org Its antifungal activity is attributed, in part, to its ability to disrupt the integrity of the fungal cell wall and membrane. acs.orgmdpi.comresearchgate.net The fungal cell wall is an essential structural and functional barrier, providing protection against osmotic stress and maintaining cell morphology. mdpi.comnih.gov Damage to this crucial structure can lead to the efflux of cytoplasmic molecules, disruption of the cell membrane, increased osmotic fragility, and ultimately, suppression of fungal growth. nih.gov Studies on synthetic jesterone mimics have demonstrated their potent bioactivity against important pathogenic fungi, exhibiting relatively low minimum inhibitory concentration (MIC) values. acs.org This suggests that the disruption of cell wall and membrane integrity is a significant component of jesterone's antifungal mechanism.

Interference with Microbial Metabolic Pathways

As a secondary metabolite produced by endophytic fungi, jesterone may interfere with microbial metabolic pathways. researchgate.netresearchgate.net Endophytic fungi are known to modulate the expression of genes responsible for the synthesis of key enzymes involved in various metabolic pathways. researchgate.net Microbial metabolism encompasses a wide array of biochemical reactions, including central carbon metabolism (e.g., Embden-Meyerhof-Parnas and Entner-Doudoroff pathways) and single-carbon pathways. nih.govwikipedia.org While specific detailed research findings on how jesterone precisely interferes with particular microbial metabolic pathways are not extensively documented, the general principle of bioactive compounds affecting microbial metabolism is well-established. Techniques such as Phenotype MicroArrays can be employed to comprehensively assess a cell strain's metabolic and chemical sensitivity properties, which could further elucidate jesterone's impact on microbial metabolic processes. biolog.com

Oxidative Stress Induction or Modulation (Theoretical)

The concept of oxidative stress involves an imbalance between the production of reactive oxygen species (ROS) and the capacity of a cell's antioxidant defense system to neutralize them. scielo.brmdpi.com Elevated levels of ROS can lead to cellular damage and even cell death. scielo.br While some therapeutic agents are known to induce oxidative stress as a mechanism of action, or to modulate existing oxidative stress responses, direct evidence specifically linking jesterone to oxidative stress induction or modulation is theoretical based on the general mechanisms of bioactive compounds. mdpi.combiomolther.org Further research would be required to confirm if jesterone directly or indirectly influences the redox balance within target cells, contributing to its observed biological activities.

Comparative Analysis of Mechanisms with Related Compounds

The mechanisms of action of jesterone dimer share commonalities with other related epoxyquinoid compounds, particularly those derived from fungal sources, often involving the modulation of cellular signaling pathways leading to apoptosis.

Torreyanic Acid

Torreyanic acid is a well-studied dimeric quinone isolated from Pestalotiopsis microspora, another endophytic fungus. Similar to jesterone dimer, torreyanic acid induces cell death through apoptosis in various human cancer cell lines. It also demonstrates an ability to inhibit NF-κB activation. nih.gov However, comparative studies indicate that torreyanic acid is significantly less active in inhibiting NF-κB compared to jesterone dimer and isotorreyanic acid. nih.gov Torreyanic acid has also been proposed to target the eukaryotic translation initiation factor EIF-4a. nih.gov

Isotorreyanic Acid

Isotorreyanic acid, structurally related to torreyanic acid, also exhibits inhibitory activity against NF-κB activation. nih.gov Notably, it has been found to be more active in this assay than torreyanic acid, suggesting structural nuances among these epoxyquinoids can influence their potency in modulating specific cellular targets. nih.gov

Structural and Mechanistic Parallels

Table 2: Comparative Mechanisms of Jesterone Dimer and Related Epoxyquinoids

| Compound | Chemical Class | Key Mechanism(s) of Action | Relative NF-κB Inhibition Potency (vs. JD) | Other Notable Targets/Effects |

| Jesterone Dimer | Epoxyquinoid Dimer | Induces apoptosis; Inhibits Rel/NF-κB activity. nih.gov | High nih.gov | N/A |

| Torreyanic Acid | Epoxyquinoid Dimer | Induces apoptosis; Inhibits NF-κB activity. nih.gov | Lower than JD and Isotorreyanic acid nih.gov | Eukaryotic translation initiation factor EIF-4a nih.gov |

| Isotorreyanic Acid | Epoxyquinoid | Inhibits NF-κB activation. nih.gov | Higher than Torreyanic Acid nih.gov | N/A |

Ecological and Biological Significance of Jesterone

Role in Endophytic Fungus-Host Plant Interactions

Jesterone and its related compound, hydroxy-jesterone, are notable secondary metabolites isolated from the endophytic fungal species Pestalotiopsis jesteri. researchgate.netnih.gov Endophytic fungi are microorganisms that reside within plant tissues without causing disease, forming a mutualistic relationship where both the fungus and the host plant benefit. semanticscholar.orgrsdjournal.org The fungus gains protection and nutrients from the plant, while in return, it contributes to the host's growth, nutrient uptake, and enhanced tolerance to both abiotic and biotic stresses. semanticscholar.orgrsdjournal.org The presence and activity of compounds like Jesterone are integral to this symbiotic interaction. researchgate.netnih.gov

A primary biological function of Jesterone is its potent and selective antimycotic activity, particularly against oomycetous fungi. researchgate.netnih.govoup.comacs.org Oomycetes are a group of highly destructive plant pathogens responsible for significant crop losses. researchgate.netnih.gov Research findings indicate that Jesterone exhibits inhibitory effects on the growth of oomycetes such as Pythium ultimum, Phytophthora cinnamomi, and Phytophthora citrophthora. oup.comacs.org The minimum inhibitory concentration (MIC) values reported for Jesterone against these oomycetous fungi range from 6 to 25 μg/mL, demonstrating its efficacy as an anti-oomycete agent. acs.org Synthetic versions of Jesterone have been shown to retain this potent antifungal activity, mirroring the effects of the naturally occurring compound. acs.org

Table 1: Antifungal Activity of Jesterone against Oomycetous Fungi

| Pathogen Species | Minimum Inhibitory Concentration (MIC) |

| Pythium ultimum | 6–25 μg/mL acs.org |

| Phytophthora cinnamomi | 6–25 μg/mL acs.org |

| Phytophthora citrophthora | 6–25 μg/mL acs.org |

Defensive Role against Plant Pathogens (e.g., Oomycetes)

Distribution and Production Across Fungal Species

Jesterone is primarily known for its production by the endophytic fungal species Pestalotiopsis jesteri. researchgate.netnih.govnih.govoup.comacs.orgfungaldiversity.orgscialert.netjapsonline.comijcmas.comnih.govresearchgate.netcdnsciencepub.com This fungus was originally described and isolated from the inner bark of Fragraea bodenii, a plant found in the Southern Highlands of Papua New Guinea. cabidigitallibrary.org While the prompt mentions Helminthosporium velutinum, current scientific literature does not indicate that Helminthosporium velutinum is a producer of Jesterone. Jesterone's association remains strongly with the Pestalotiopsis genus, particularly P. jesteri.

Table 2: Fungal Species Associated with Jesterone Production

| Fungal Species | Association with Jesterone | Host Plant (if specified) | Geographic Origin (if specified) |

| Pestalotiopsis jesteri | Primary producer researchgate.netnih.govnih.govacs.org | Fragraea bodenii cabidigitallibrary.org | Papua New Guinea researchgate.netoup.comcabidigitallibrary.org |

| Helminthosporium velutinum | No reported production | N/A | N/A |

Factors Regulating Jesterone Production in Natural Environments

The production of secondary metabolites by endophytic fungi, including Jesterone, is influenced by various factors in their natural environments. The amount and types of compounds produced by Pestalotiopsis jesteri can vary depending on the specific cultural conditions under which the fungus is grown, as well as the original plant source from which it was isolated. scialert.netnih.gov Furthermore, the environmental conditions of the isolation site can play a role. For instance, Pestalotiopsis jesteri was found in Papua New Guinea in moist conditions, an environment where plant pathogens, particularly oomycetes, typically thrive. oup.com This suggests that the presence of specific environmental stressors, such as the prevalence of plant pathogens, might act as a stimulus for the fungus to produce defensive compounds like Jesterone, thereby enhancing the host plant's resilience. The mutualistic relationship between the endophyte and its host plant, aimed at improving plant tolerance to biotic stresses, implies a dynamic regulation of metabolite production in response to the surrounding ecological pressures. semanticscholar.orgrsdjournal.org

Analytical Methodologies for Jesterone Research

Extraction and Purification Techniques from Biological Sources

The initial step in studying Jesterone involves its extraction from the producing organism, Pestalotiopsis jesteri, an endophytic fungal species. The process typically begins with the preparation of an ethanolic extract from cultures of the fungus. This crude extract is then concentrated by evaporation under vacuum, usually at controlled temperatures (e.g., 40 °C). researchgate.net

Following concentration, the extract is suspended in distilled water and subjected to liquid-liquid fractionation using solvents of increasing polarity. For Jesterone, this has involved fractionation with methylene (B1212753) chloride, ethyl acetate (B1210297), and n-butanol, yielding distinct fractions (e.g., KB, KC, KD, and remaining aqueous KE extracts). researchgate.net

Further purification and separation of these fractions are achieved through various chromatographic methods. Common techniques include silica (B1680970) gel column chromatography and gel filtration using materials such as Sephadex LH-20, which are employed to isolate different compounds from the complex mixtures obtained during initial fractionation. researchgate.net This systematic approach ensures the isolation of Jesterone and related compounds in a purified form suitable for subsequent analysis.

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, MS, X-Ray Crystallography)

Once Jesterone is purified, its precise chemical structure is elucidated using a combination of spectroscopic techniques. These methods provide critical information about the molecular formula, connectivity of atoms, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the molecular structure of organic compounds. It provides detailed insights into the local conformation and distances between atoms, allowing researchers to piece together the complete molecular architecture. rcsb.orgresearchgate.net NMR spectroscopy is particularly advantageous for studying biomolecules in solution, mimicking physiological conditions, and can also provide information on molecular dynamics. researchgate.netcreative-biostructure.com Structural confirmation of isolated natural products, including Jesterone, is commonly based on NMR data. scielo.org.mx

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition of Jesterone. By analyzing the mass-to-charge ratio of ions, MS provides the molecular formula and can also offer fragmentation patterns that aid in identifying specific substructures within the molecule. scielo.org.mx The combination of chromatographic separation with mass spectrometry (e.g., GC-MS or HPLC-MS) is frequently used for both identification and quantification. nih.gov

X-Ray Crystallography: While often challenging for natural products that are difficult to crystallize, X-ray crystallography provides the most precise atomic detail of a molecule's three-dimensional structure. rcsb.orgresearchgate.net This technique involves crystallizing the purified compound and then subjecting it to an X-ray beam, with the resulting diffraction pattern analyzed to determine the electron density distribution and, consequently, the atomic positions. rcsb.orgcreative-biostructure.com In some studies, X-ray crystallography of intermediates or related derivatives has been crucial in confirming the stereochemistry of complex natural products like Jesterone. acs.org X-ray crystallography and NMR spectroscopy are highly complementary techniques, often used in conjunction to gain a comprehensive understanding of molecular structures. researchgate.netcreative-biostructure.comnih.gov

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC, TLC)

Chromatographic techniques are indispensable for both the separation of Jesterone from complex mixtures and its subsequent quantification. These methods leverage the differential distribution of compounds between a stationary phase and a mobile phase to achieve separation. ijpsjournal.comajprd.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of compounds dissolved in a solution. ajprd.comopenaccessjournals.com It offers high precision, resolution, and quantitative capabilities, making it suitable for analyzing various types of samples, including complex natural product extracts. openaccessjournals.com HPLC is a versatile tool in chemical and biological research for separating and assaying mixtures. openaccessjournals.com

Gas Chromatography (GC): GC is particularly effective for separating volatile compounds. When coupled with mass spectrometry (GC-MS), it becomes a powerful technique for the identification of components within a mixture, based on their retention times and mass fragmentation patterns. nih.gov While HPLC is versatile for both volatile and non-volatile substances, GC is specifically suited for compounds that can be vaporized without decomposition. openaccessjournals.com

Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective technique primarily used for qualitative analysis, monitoring the progress of chemical reactions, and preliminary screening of fractions. ijpsjournal.comajprd.comresearchgate.net It allows for the quick identification of components in a mixture by separating them on a thin stationary phase (e.g., silica gel) supported on an inert substrate. ijpsjournal.comajprd.com TLC profiles can guide further, more sophisticated chromatographic separations. mdpi.com

Column Chromatography (Silica Gel and Gel Filtration): As mentioned in the extraction and purification section, silica gel column chromatography and gel filtration (e.g., Sephadex LH-20) are fundamental chromatographic techniques used for the bulk separation and purification of Jesterone from crude extracts and fractions. researchgate.net

Development of Bioassays for Activity-Guided Fractionation in Research

Bioassay-guided fractionation is a crucial strategy in natural product discovery, enabling the targeted isolation of compounds with specific biological activities. This approach involves an iterative process of testing fractions for activity, chemically separating the most active fractions, and then re-testing the resulting sub-fractions. plos.orgyoutube.com This continues until a single or multiple active compounds are isolated. plos.org

In the context of Jesterone research, this methodology was instrumental in its purification from cultures of Pestalotiopsis jesteri. The researchers utilized Pythium ultimum as an indicator organism to guide the fractionation process, ensuring that the fractions containing the desired antimycotic activity were prioritized for further purification. researchgate.netnih.gov This systematic integration of biological screening with chemical separation techniques is vital for efficiently discovering and isolating bioactive natural products. youtube.comnih.gov The development of appropriate bioassays is therefore paramount, as they provide the necessary guidance at each stage of the fractionation to identify and concentrate the active constituents. youtube.com

Theoretical Applications and Future Research Directions

Jesterone as a Research Probe for Biological Pathways

Jesterone's selective antimycotic activity against oomycetous fungi, such as Pythium ultimum and Phytophthora cinnamomi, positions it as a valuable research probe for dissecting specific biochemical or cellular pathways unique to these plant pathogens. researchgate.netnih.govacs.org Its ability to inhibit the growth of these significant phytopathogens suggests interactions with critical fungal metabolic or structural components. The structural similarity of Jesterone to other bioactive natural products, including torreyanic acid, which exhibits anti-cancer properties, hints at its potential to serve as a probe for a broader range of biological targets beyond its established antifungal effects. researchgate.netacs.orguniroma1.it

A notable synthetic derivative, Jesterone dimer, has demonstrated a significant ability to inhibit Rel/NF-κB activity. uniroma1.itgoogle.comresearchgate.net This finding indicates that Jesterone and its analogues can be utilized as molecular tools to investigate cellular signaling pathways involved in inflammation, immune responses, and cell proliferation. The substantial increase in activity (10 to 200 times more potent than the monomeric Jesterone) observed with the dimer underscores its utility as a potent probe for studying complex biological processes and identifying novel therapeutic targets. uniroma1.it

Lead Compound Development for Agrochemicals or Biocontrol Agents (Non-clinical)

Jesterone and its hydroxylated analogue, hydroxy-jesterone, are natural cyclohexenone epoxides produced by the endophytic fungus Pestalotiopsis jesteri. researchgate.netnih.gov These compounds have shown potent antifungal activity against a variety of plant pathogenic fungi, notably oomycetous fungi, which pose significant threats to agricultural crops worldwide. researchgate.netnih.govacs.orgtcia.orgmultiscreensite.comcabidigitallibrary.orgcabidigitallibrary.org This selective antimycotic activity makes Jesterone a compelling lead compound for the development of new agrochemicals or biocontrol agents. Such natural product-based solutions offer a more environmentally friendly alternative to conventional synthetic pesticides, aligning with the growing demand for sustainable agricultural practices. researchgate.nettcia.orgcabidigitallibrary.orgusda.govscialert.netfrontiersin.org

The successful enantioselective synthesis of Jesterone, which retains its full biological activity, further validates its potential for industrial-scale production and integration into agricultural applications. acs.orgmultiscreensite.comresearchgate.netacs.orgcolab.wssemanticscholar.org Endophytes, including those that produce Jesterone, are increasingly recognized as an underexplored reservoir of bioactive compounds for sustainable crop protection and disease management. cabidigitallibrary.orgusda.govfrontiersin.orgoup.com

Engineering of Jesterone Biosynthetic Pathways for Enhanced Production

As a secondary metabolite produced by the endophytic fungus Pestalotiopsis jesteri, the biosynthesis of Jesterone is governed by intricate enzymatic pathways. researchgate.netnih.govnih.govnih.gov A critical area of future research involves the engineering of these biosynthetic pathways to enhance the yield and optimize the production of Jesterone. This endeavor typically involves strategies such as metabolic engineering and genetic manipulation of the producing fungal organism. usda.gov

While specific detailed studies on the engineering of Jesterone's biosynthetic pathway are not extensively documented in the current literature, the broader field of enhancing natural product biosynthesis in endophytic fungi provides a strong precedent. Efforts to increase the production of other valuable fungal metabolites, such as taxol or the volatile organic compounds from Muscodor albus, demonstrate the feasibility and importance of this research direction. usda.govscialert.netnih.gov Such engineering initiatives could involve identifying and overexpressing key genes encoding enzymes within the Jesterone biosynthetic cluster or manipulating regulatory elements to boost its accumulation within the fungal host.

Exploration of Novel Analogues and their Biological Activities

The exploration of novel analogues of Jesterone is a crucial research area aimed at discovering compounds with enhanced potency, improved selectivity, or a broader spectrum of biological activities. acs.orgacs.orgresearchgate.net Synthetic chemistry has already yielded important derivatives, including Jesterone's hydroxy epimer and a dimeric quinone epoxide derivative, showcasing the chemical versatility and modifiability of this compound class. acs.orgacs.orgcolab.wssemanticscholar.orgresearchgate.netnih.gov

A prime example of this research is the "Jesterone dimer," which has demonstrated significantly increased activity against human cancer cell lines, exhibiting 10 to 200 times greater potency than the monomeric Jesterone. researchgate.netuniroma1.itmdpi.com This substantial enhancement in activity highlights the profound impact that structural modifications, such as dimerization, can have on unlocking novel therapeutic or agrochemical properties. Ongoing structure-activity relationship (SAR) studies are indispensable for elucidating the precise molecular features responsible for Jesterone's biological effects, thereby guiding the rational design and synthesis of new, more effective analogues with tailored properties. uniroma1.itmdpi.comresearchgate.netscilit.com

Computational Modeling and In Silico Approaches in Jesterone Research

Computational modeling and in silico approaches are increasingly becoming indispensable tools in natural product research, offering efficient and cost-effective methods for understanding molecular mechanisms and predicting biological activities. ekb.egjournaljammr.com In the context of Jesterone research, these methods can be employed to predict its binding affinities to specific target proteins, elucidate its mechanism of action at a molecular level, and identify potential off-target interactions. ekb.egjournaljammr.com

Techniques such as molecular docking can be utilized to model the precise interactions of Jesterone and its various analogues with key enzymes or receptors present in fungal pathogens or other relevant biological systems. ekb.egjournaljammr.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish correlations between the structural features of Jesterone derivatives and their observed biological activities. This would facilitate the rational design of new compounds with optimized properties. mdpi.comresearchgate.netscilit.com Beyond activity prediction, in silico genetic and biochemical approaches, similar to those applied to other fungal secondary metabolites, could be instrumental in mapping and understanding the complete biosynthetic pathways of Jesterone, thereby aiding in metabolic engineering efforts for enhanced production. researchgate.netescholarship.org

Q & A

Q. What are the primary biological activities of Jesterone against plant pathogens, and how are these activities experimentally validated?

Jesterone, isolated from the endophytic fungus Pestalotiopsis jesteri, demonstrates potent antifungal activity against pathogens like Phytophthora cinnamomi and Aphanomyces spp. Its efficacy is typically quantified using minimum inhibitory concentration (MIC) assays , with reported MIC values as low as 6.15 µg/mL . Methodologically, researchers validate these activities through bioassay-guided fractionation of fungal extracts, followed by structural elucidation via NMR and mass spectrometry. Standardized protocols for pathogen culturing and zone-of-inhibition measurements are critical to ensure reproducibility .

Q. What experimental models are recommended for studying Jesterone’s mechanism of action in plant-pathogen systems?

Researchers employ in vitro fungal hyphal inhibition assays and plant infection models (e.g., Arabidopsis thaliana or crop-specific systems) to study Jesterone’s mode of action. For mechanistic insights, techniques such as confocal microscopy (to visualize hyphal disruption) and transcriptomic profiling (to identify gene expression changes in pathogens) are used. Controls must include solvent-only treatments and comparative analysis with known antifungals to contextualize efficacy .

Q. How can researchers ensure the purity and structural fidelity of Jesterone during extraction and synthesis?

Purity validation requires high-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry. For synthetic derivatives, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential to confirm structural integrity. Researchers should adhere to protocols in the Beilstein Journal of Organic Chemistry, which mandate detailed characterization data for novel compounds and explicit citations for known analogs .

Advanced Research Questions

Q. How should researchers address contradictions in reported efficacy of Jesterone across different plant-pathogen systems?

Discrepancies may arise from variations in pathogen strains, experimental conditions (e.g., pH, temperature), or solvent systems. A systematic review approach, as outlined in PRISMA guidelines, can identify confounding variables . Researchers should replicate studies under standardized conditions and perform meta-analyses to statistically reconcile differences. Transparent reporting of raw data in repositories (e.g., Zenodo) is critical for reproducibility .

Q. What methodologies are optimal for investigating Jesterone’s synergistic effects with other antifungal agents?

Checkerboard assays or isobologram analysis are gold standards for evaluating synergy. Researchers should calculate fractional inhibitory concentration indices (FICIs) to quantify interactions. For field applications, microcosm experiments simulating natural soil or plant environments can validate lab findings. Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) are necessary to assess significance .

Q. How can genomic and metabolomic approaches elucidate Jesterone’s biosynthetic pathways in Pestalotiopsis jesteri?

Whole-genome sequencing and RNA-seq of the fungus under stress conditions can identify gene clusters (e.g., polyketide synthases) linked to Jesterone production. Metabolomic profiling via LC-MS/MS paired with gene knockout experiments (CRISPR/Cas9) can confirm pathway involvement. Data should be cross-validated with databases like AntiSMASH for secondary metabolite prediction .

Q. What strategies mitigate Jesterone’s instability in aqueous environments during in vivo studies?

Researchers can employ nanoparticle encapsulation (e.g., chitosan or liposomal carriers) or chemical derivatization (e.g., esterification) to enhance stability. High-resolution mass spectrometry (HRMS) and kinetic degradation studies under varying pH/temperature conditions are critical for optimizing formulations. Comparative stability data should be reported using Arrhenius equation models .

Methodological Considerations

- Data Reproducibility : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines for experimental detail, including supplementary materials for compound characterization .

- Statistical Rigor : Use tools like R or Python for meta-analyses and ensure power calculations justify sample sizes .

- Ethical Reporting : Deposit raw data in public repositories (e.g., NCBI, PRIDE) and disclose conflicts of interest per ICMJE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.